Solubility Profile: Organic-Solvent-Only Solubility of 4-Acetoxy-3-methoxybenzoic Acid vs. Water-Soluble Vanillic Acid
4-Acetoxy-3-methoxybenzoic acid is freely soluble in chloroform, ethanol, and ether but is explicitly insoluble in water . In contrast, vanillic acid (4-hydroxy-3-methoxybenzoic acid), its closest structural analog, is soluble in water, alcohol, and ether . This solubility inversion is directly attributable to the acetylation of the phenolic -OH group, which eliminates the hydrogen-bond donor capacity of the phenol and increases lipophilicity. The practical consequence is that 4-acetoxy-3-methoxybenzoic acid can be extracted into organic phases under conditions where vanillic acid would partition into aqueous layers, enabling cleaner separation in mixed-phase reaction workups.
| Evidence Dimension | Solubility profile (qualitative solvent partitioning) |
|---|---|
| Target Compound Data | Freely soluble in chloroform, ethanol, ether; insoluble in water |
| Comparator Or Baseline | Vanillic acid: soluble in water, alcohol, and ether |
| Quantified Difference | Qualitative inversion: water-insoluble (target) vs. water-soluble (comparator) |
| Conditions | Room temperature; standard solvent solubility classification |
Why This Matters
This solubility difference determines which compound is appropriate for aqueous vs. organic-phase reaction conditions, directly affecting synthetic route design and purification strategy selection.
